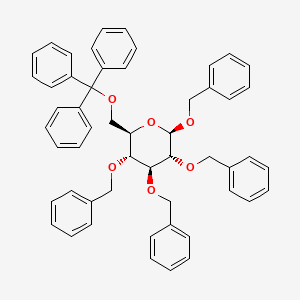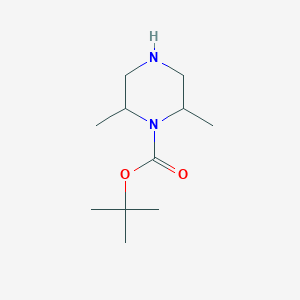
5-Bromo-N4-ethylpyridine-3,4-diamine
Übersicht
Beschreibung
The compound "5-Bromo-N4-ethylpyridine-3,4-diamine" is a derivative of pyridine, a heterocyclic aromatic organic compound with the formula C5H5N. The presence of bromine and amine groups in the compound suggests that it may have interesting chemical properties and potential applications in pharmaceuticals as ligands or as part of biologically active molecules.
Synthesis Analysis
The synthesis of related bromopyridine compounds has been demonstrated in the literature. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a molecule with a similar bromopyridine core, was achieved through a multi-step process involving regioselective methoxylation, oxidation, and bromination steps, resulting in an overall yield of 67% . This synthesis pathway could potentially be adapted for the synthesis of "5-Bromo-N4-ethylpyridine-3,4-diamine" by modifying the functional groups attached to the pyridine ring.
Molecular Structure Analysis
The crystal structure of a related compound, (E)-N3-(4-chlorobenzylidene)-5-bromopyridine-3,4-diamine, has been reported . This compound crystallizes in the monoclinic P21/c space group and features interesting intermolecular interactions, such as hydrogen bonds and halogen-halogen contacts, which contribute to the stability of the crystal structure. The dihedral angle between the phenyl and pyridinyl planes indicates the presence of steric repulsion, which is relieved by the molecular configuration. These structural insights could be relevant when considering the molecular structure of "5-Bromo-N4-ethylpyridine-3,4-diamine," as the presence of bromine and amine groups could similarly affect the crystal packing and molecular conformation.
Chemical Reactions Analysis
While specific reactions of "5-Bromo-N4-ethylpyridine-3,4-diamine" are not detailed in the provided papers, the literature on bromopyridine derivatives suggests that these compounds can participate in various chemical reactions. For example, Schiff base compounds, which can be derived from bromopyridine diamines, are known to act as polydentate ligands in metal chelation reactions . The bromine atom in the pyridine ring can also influence the electronic properties of the molecule, affecting its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-Bromo-N4-ethylpyridine-3,4-diamine" can be inferred from related compounds. For instance, the presence of bromine is known to affect the electron distribution in the pyridine ring, which can influence the bond lengths and angles within the molecule . Additionally, the compound's solubility, melting point, and boiling point would be important physical properties to consider, although these are not explicitly mentioned in the provided papers.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
5-Bromo-N4-ethylpyridine-3,4-diamine and its derivatives have been extensively studied for their chemical properties and reactions. For instance, the compound has been used in bromination reactions where the bromine atom enters specific positions during the reaction, contributing to the understanding of the tautomerism of hydroxypyridines (Kolder & Hertog, 2010). It's also involved in the study of the migration of halogen atoms in halogeno-derivatives of dihydroxypyridine, showcasing a particular behavior where the bromine atom is reintroduced at specific positions after chlorination (Hertog & Schogt, 2010).
Structural and Crystallography Studies
The structure and bonding characteristics of compounds derived from 5-Bromo-N4-ethylpyridine-3,4-diamine have been a subject of research, leading to insights into molecular configurations, bonding angles, and intermolecular interactions. Studies like those conducted by Mingjian Cai demonstrate the molecular configuration and crystal packing influenced by halogen-halogen contacts, providing valuable information for the field of crystallography and molecular design (Cai, 2011).
Synthesis of Novel Compounds
Derivatives of 5-Bromo-N4-ethylpyridine-3,4-diamine have been synthesized for various purposes, including the exploration of their optical properties. For example, compounds like 2,4-Diamino-6-arylpyridine-3,5-dicarbonitriles were synthesized to study their fluorescence in solution and solid state, contributing to fields like materials science and photophysics (Bardasov et al., 2020).
Catalysis and Reaction Mechanisms
Studies have also focused on understanding the role of 5-Bromo-N4-ethylpyridine-3,4-diamine derivatives in catalysis and reaction mechanisms. For instance, the compound has been involved in amination reactions under specific catalysis, shedding light on reaction pathways and the influence of substituents on reaction outcomes (Lang et al., 2001).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H312, H315, H318, H332, H335 which indicate that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Eigenschaften
IUPAC Name |
5-bromo-4-N-ethylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-2-11-7-5(8)3-10-4-6(7)9/h3-4H,2,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVUJEJUOUSPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=NC=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647971 | |
| Record name | 5-Bromo-N~4~-ethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N4-ethylpyridine-3,4-diamine | |
CAS RN |
607371-03-9 | |
| Record name | 5-Bromo-N4-ethyl-3,4-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607371-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N~4~-ethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-N4-ethylpyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


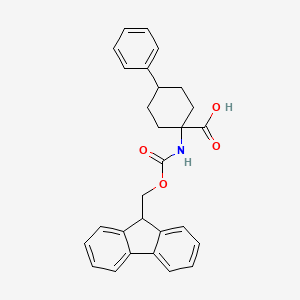
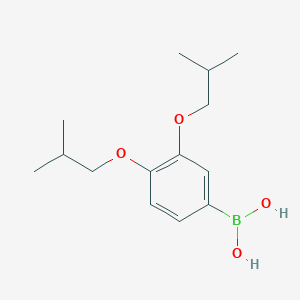
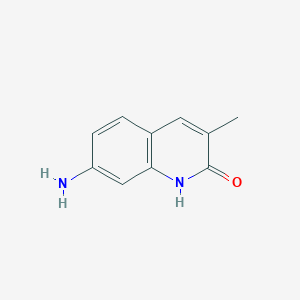


![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)


